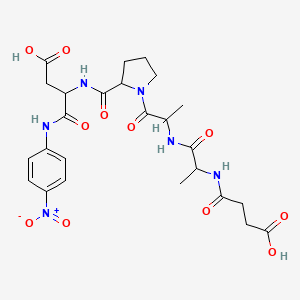

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-スクシンイミジル-DL-アラニル-DL-アラニル-DL-プロリル-DL-アスパルチル-pNAは、主に酵素アッセイで使用される合成ペプチド基質です。この化合物は、プロリルエンドペプチダーゼなどの特定のプロテアーゼの活性と安定性を検出するために設計されています。この化合物の構造には、発色団レポーターとして機能するp-ニトロアニリン(pNA)基に結合したアミノ酸(DL-アラニン、DL-プロリン、およびDL-アスパラギン酸)の配列が含まれています。

準備方法

合成経路と反応条件

N-スクシンイミジル-DL-アラニル-DL-アラニル-DL-プロリル-DL-アスパルチル-pNAの合成には、保護されたアミノ酸の段階的カップリングが含まれます。このプロセスは通常、tert-ブトキシカルボニル(Boc)またはフルオレニルメトキシカルボニル(Fmoc)などの適切な保護基を使用してアミノ基を保護することから始まります。次に、保護されたアミノ酸を、1-ヒドロキシベンゾトリアゾール(HOBt)またはN-ヒドロキシスクシンイミド(NHS)などの触媒の存在下、ジシクロヘキシルカルボジイミド(DCC)またはN,N'-ジイソプロピルカルボジイミド(DIC)などのカップリング試薬を使用して逐次カップリングします。ペプチド鎖が組み立てられた後、保護基が除去され、ペプチドはp-ニトロアニリン基に結合します。

工業生産方法

N-スクシンイミジル-DL-アラニル-DL-アラニル-DL-プロリル-DL-アスパルチル-pNAの工業生産は、同様の合成経路に従いますが、より大規模に行われます。自動ペプチド合成装置は、プロセスを合理化し、高純度と収率を確保するために頻繁に使用されます。最終製品は、高速液体クロマトグラフィー(HPLC)などの技術を使用して精製され、質量分析法および核磁気共鳴(NMR)分光法によって特徴付けられます。

化学反応の分析

反応の種類

N-スクシンイミジル-DL-アラニル-DL-アラニル-DL-プロリル-DL-アスパルチル-pNAは、主に特定のプロテアーゼによって触媒される加水分解反応を受けます。ペプチド結合の加水分解により、p-ニトロアニリン基が放出され、その黄色の色合いで分光光度法で検出できます。

一般的な試薬と条件

加水分解: プロリルエンドペプチダーゼ、キモトリプシン、またはカテプシンGなどのプロテアーゼを使用した酵素加水分解。

反応条件: 通常、生理的pH(約7.4)および温度(37℃)で緩衝された水溶液で行われます。

主要な製品

加水分解反応の主要な生成物は、ペプチド基質から放出され、405-410nmでの吸光度を測定することで定量化できるp-ニトロアニリンです。

科学研究への応用

N-スクシンイミジル-DL-アラニル-DL-アラニル-DL-プロリル-DL-アスパルチル-pNAは、次の用途のために科学研究で広く使用されています。

科学的研究の応用

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA is widely used in scientific research for the following applications:

作用機序

N-スクシンイミジル-DL-アラニル-DL-アラニル-DL-プロリル-DL-アスパルチル-pNAの作用機序には、特定のプロテアーゼによる加水分解が含まれます。酵素はペプチド基質に結合し、ペプチド結合の切断を触媒して、p-ニトロアニリン基を放出します。放出されたp-ニトロアニリンは分光光度法で検出でき、酵素の活性の尺度を提供します。 分子標的は、加水分解反応が起こるプロテアーゼの活性部位です .

類似の化合物との比較

類似の化合物

Suc-Ala-Ala-Pro-Phe-pNA: キモトリプシンや他のプロテアーゼの検出に使用される別のペプチド基質.

Suc-Ala-Pro-pNA: プロリルエンドペプチダーゼ活性の検出に使用されます.

ユニークさ

N-スクシンイミジル-DL-アラニル-DL-アラニル-DL-プロリル-DL-アスパルチル-pNAは、特定のプロテアーゼに適した基質にする、特定のアミノ酸配列のためにユニークです。 その設計により、高い感度と特異性で酵素活性を検出することが可能になり、生化学および製薬研究における貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Suc-Ala-Ala-Pro-Phe-pNA: Another peptide substrate used for detecting chymotrypsin and other proteases.

Suc-Ala-Pro-pNA: Used for detecting prolyl endopeptidase activity.

Uniqueness

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Asp-pNA is unique due to its specific amino acid sequence, which makes it a suitable substrate for a particular set of proteases. Its design allows for the detection of enzyme activity with high sensitivity and specificity, making it a valuable tool in biochemical and pharmaceutical research .

特性

分子式 |

C25H32N6O11 |

|---|---|

分子量 |

592.6 g/mol |

IUPAC名 |

3-[[1-[2-[2-(3-carboxypropanoylamino)propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |

InChI |

InChI=1S/C25H32N6O11/c1-13(26-19(32)9-10-20(33)34)22(37)27-14(2)25(40)30-11-3-4-18(30)24(39)29-17(12-21(35)36)23(38)28-15-5-7-16(8-6-15)31(41)42/h5-8,13-14,17-18H,3-4,9-12H2,1-2H3,(H,26,32)(H,27,37)(H,28,38)(H,29,39)(H,33,34)(H,35,36) |

InChIキー |

MBLUIJQGADPFTG-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-ol](/img/structure/B12076497.png)

![2-Methyl-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B12076502.png)